3-Butoxy-3-oxopropyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-3-oxopropyl butyrate is an organic compound with the molecular formula C11H20O4. It is also known by its systematic name, butanoic acid, 3-butoxy-3-oxopropyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol. It is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-3-oxopropyl butyrate typically involves the esterification reaction between butyric acid and 3-butoxy-1-propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-3-oxopropyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 3-butoxy-1-propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyric acid and 3-butoxy-1-propanol.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Butoxy-3-oxopropyl butyrate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases and lipases, resulting in the formation of butyric acid and 3-butoxy-1-propanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites that can interact with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Butoxy-3-oxopropyl acetate: Similar in structure but with an acetate ester group instead of a butyrate ester group.
3-Butoxy-3-oxopropyl propionate: Similar in structure but with a propionate ester group instead of a butyrate ester group
Uniqueness
3-Butoxy-3-oxopropyl butyrate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
97552-57-3 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(3-butoxy-3-oxopropyl) butanoate |
InChI |
InChI=1S/C11H20O4/c1-3-5-8-14-11(13)7-9-15-10(12)6-4-2/h3-9H2,1-2H3 |
InChI Key |
ZNEZWMOQTITMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.